Ethyl 2-(3-cyanopyridin-2-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as ethyl 2-pyridylacetate, has been reported. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of ECPA consists of a pyridine ring attached to an ethyl acetate group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Synthesis and Reactivity
Chemical Synthesis Techniques : Ethyl 2-(3-cyanopyridin-2-yl)acetate is synthesized using various chemical techniques. For example, it is produced through the reaction of 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. This synthesis process, carried out under specific conditions such as reflux and microwave, demonstrates the compound's reactivity and potential in creating diverse chemical structures (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Formation of Derivatives : Research indicates the ability to form various derivatives of 3-cyanopyridin-2-ones from this compound. These derivatives have been synthesized with high efficiency and yield, showcasing the versatility of the compound in chemical synthesis (Melikyan & Piroyan, 2006).
Photophysical Properties
Spectral-Fluorescent Properties : this compound has been used in the synthesis of thieno[2,3-b]pyridine derivatives. These compounds demonstrate interesting spectral-fluorescent properties, which are important for applications in material science and photophysics (Ershov et al., 2019).
Fluorescence in Solid State and Solution : Derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, synthesized from this compound, have shown solid-state fluorescence. The emission maxima of these compounds vary depending on the solvent, making them potential candidates for applications in fluorescence-based technologies (Chunikhin & Ershov, 2021).
Applications in Memory Research
- Memory Facilitation in Mice : Studies have explored the synthesis of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, a derivative of this compound, and its impact on memory abilities in mice. Results indicate significant memory facilitation, suggesting its potential in neuroscientific research and therapeutic applications (Li Ming-zhu, 2007; 2010; 2012).
Properties
IUPAC Name |
ethyl 2-(3-cyanopyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)6-9-8(7-11)4-3-5-12-9/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFZDPPFKCWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516492 | |
Record name | Ethyl (3-cyanopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86369-48-4 | |
Record name | Ethyl (3-cyanopyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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